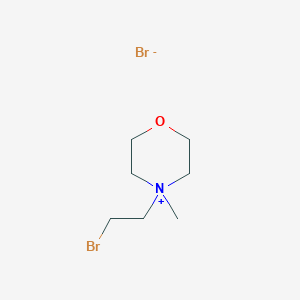![molecular formula C13H11Cl2N B14013754 (2',4'-Dichloro-[1,1'-biphenyl]-4-YL)methanamine](/img/structure/B14013754.png)
(2',4'-Dichloro-[1,1'-biphenyl]-4-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’,4’-Dichloro-[1,1’-biphenyl]-4-YL)methanamine is a chemical compound with the molecular formula C13H11Cl2N It is a derivative of biphenyl, where two chlorine atoms are substituted at the 2’ and 4’ positions, and a methanamine group is attached to the 4-YL position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2’,4’-Dichloro-[1,1’-biphenyl]-4-YL)methanamine typically involves the following steps:
Nitration: The biphenyl compound undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The biphenyl compound is chlorinated at the 2’ and 4’ positions using chlorine gas or other chlorinating agents.
Amination: Finally, the methanamine group is introduced at the 4-YL position through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of (2’,4’-Dichloro-[1,1’-biphenyl]-4-YL)methanamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2’,4’-Dichloro-[1,1’-biphenyl]-4-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while substitution reactions can produce various substituted biphenyl derivatives.
Applications De Recherche Scientifique
(2’,4’-Dichloro-[1,1’-biphenyl]-4-YL)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2’,4’-Dichloro-[1,1’-biphenyl]-4-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro[1,1’-biphenyl]-3-methanamine
- 2,2’-Dichloro[1,1’-biphenyl]
- 2,4’-Dichlorobiphenyl
Uniqueness
(2’,4’-Dichloro-[1,1’-biphenyl]-4-YL)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C13H11Cl2N |
|---|---|
Poids moléculaire |
252.14 g/mol |
Nom IUPAC |
[4-(2,4-dichlorophenyl)phenyl]methanamine |
InChI |
InChI=1S/C13H11Cl2N/c14-11-5-6-12(13(15)7-11)10-3-1-9(8-16)2-4-10/h1-7H,8,16H2 |
Clé InChI |
PDELIGZUJXJJJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


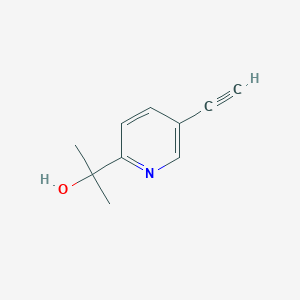
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14013682.png)

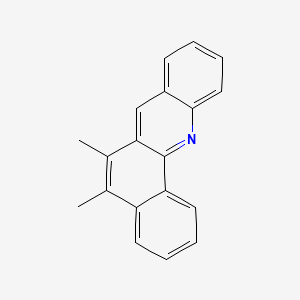
![2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid](/img/structure/B14013693.png)
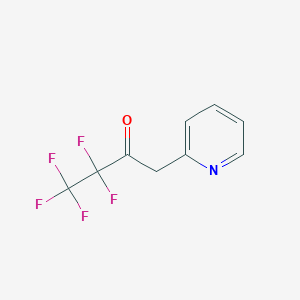
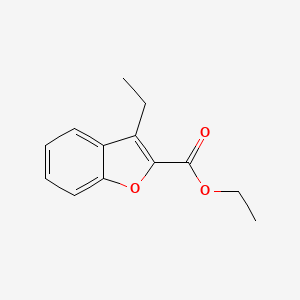


![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-phenylurea;ethanesulfonic acid](/img/structure/B14013722.png)
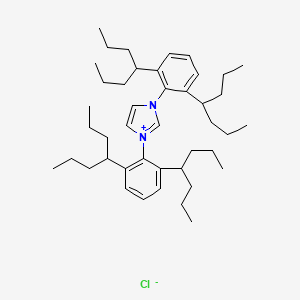

![3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B14013748.png)
